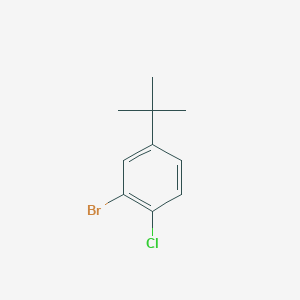

2-Bromo-4-tert-butyl-1-chlorobenzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-tert-butyl-1-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrCl/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPAAERDSQBWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486989 | |

| Record name | 3-Bromo-4-chloro-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61024-95-1 | |

| Record name | 2-Bromo-1-chloro-4-(1,1-dimethylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61024-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chloro-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Tert Butyl 1 Chlorobenzene and Its Derivatives

Strategies for Aromatic Halogenation and Alkylation

The construction of the target molecule involves the introduction of a tert-butyl group, a chlorine atom, and a bromine atom onto a benzene (B151609) core. This is primarily accomplished through Friedel-Crafts alkylation and electrophilic halogenation.

A common and logical pathway to synthesize 2-Bromo-4-tert-butyl-1-chlorobenzene involves a multi-step sequence starting from a less complex benzene derivative. The sequence generally begins with the introduction of the alkyl group, followed by successive halogenations.

The initial step in many synthetic routes is the attachment of the tert-butyl group to the benzene ring via the Friedel-Crafts alkylation reaction. ucla.educhemguide.co.uk This reaction involves treating the aromatic compound with an alkylating agent in the presence of a Lewis acid catalyst. cerritos.edu

Common tert-butylating agents include tert-butyl chloride and isobutylene. ucla.edu The role of the Lewis acid, typically aluminum chloride (AlCl₃), is to generate a highly electrophilic tert-butyl carbocation from the alkylating agent. cerritos.edulibretexts.org The benzene ring, acting as a nucleophile, then attacks this carbocation, leading to the formation of tert-butylbenzene (B1681246). cerritos.edu

A known challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the product (tert-butylbenzene) is more reactive than the starting material (benzene) due to the electron-donating nature of the alkyl group. cerritos.edulibretexts.org To favor mono-alkylation, a large excess of benzene is often used. libretexts.org However, under certain conditions, the reaction can proceed to yield p-di-tert-butylbenzene as a major product. libretexts.org

Following alkylation, the halogen atoms are introduced onto the aromatic ring through electrophilic aromatic substitution. wikipedia.org This type of reaction requires a halogen (like Cl₂ or Br₂) and a catalyst to enhance the electrophilicity of the halogenating agent. libretexts.orgmasterorganicchemistry.com

The general mechanism involves three key steps:

Activation of the electrophile: A Lewis acid catalyst, such as ferric bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, polarizes the halogen-halogen bond, creating a potent electrophile. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Nucleophilic attack: The electron-rich aromatic ring attacks the activated halogen, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This step temporarily disrupts the ring's aromaticity and is typically the rate-determining step. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the new halogen, restoring the aromaticity of the ring and regenerating the catalyst. libretexts.orgmasterorganicchemistry.com

The success of the synthesis hinges on controlling the position of each incoming substituent. This is dictated by the directing effects of the groups already attached to the ring. lumenlearning.com

tert-Butyl Group: As an alkyl group, the tert-butyl group is an activating and ortho-, para-director. stackexchange.compressbooks.pub It donates electron density to the ring primarily through an inductive effect, stabilizing the arenium ion intermediate formed during electrophilic attack. stackexchange.comyoutube.com Due to its significant steric bulk, substitution at the para position is strongly favored over the ortho positions. ucalgary.calibretexts.org For instance, the nitration of tert-butylbenzene yields a product mixture that is 75% para, 16% ortho, and 8% meta. libretexts.org

Halogen Groups (Chloro- and Bromo-): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. ucalgary.ca However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, which helps to stabilize the arenium ion when attack occurs at the ortho and para positions. lumenlearning.com

In a plausible synthetic sequence for this compound:

Chlorination of tert-butylbenzene: The first halogenation introduces a chlorine atom. The para-directing influence of the bulky tert-butyl group leads to the formation of 1-chloro-4-tert-butylbenzene as the major product.

Bromination of 1-chloro-4-tert-butylbenzene: The subsequent bromination is directed by both the tert-butyl group and the chlorine atom. Both are ortho-, para-directors. The activating tert-butyl group is a stronger director than the deactivating chloro group. The positions ortho to the tert-butyl group are also meta to the chloro group. The positions ortho to the chloro group are also meta to the tert-butyl group. The combined effect directs the incoming bromine electrophile to the position ortho to the strongly activating tert-butyl group, resulting in the desired this compound isomer.

| Substituent | Effect on Reactivity | Directing Effect | Governing Factor |

|---|---|---|---|

| -C(CH₃)₃ (tert-Butyl) | Activating | Ortho, Para (Para favored) | Inductive Effect & Steric Hindrance stackexchange.comlibretexts.org |

| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive Effect (deactivating) & Resonance (directing) lumenlearning.comucalgary.ca |

| -Br (Bromo) | Deactivating | Ortho, Para | Inductive Effect (deactivating) & Resonance (directing) lumenlearning.com |

The choice of catalyst is crucial for efficient aromatic halogenation. Lewis acids are the most common catalysts for reactions involving molecular halogens (Cl₂ and Br₂). wikipedia.org

For Chlorination: Anhydrous aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are typical choices. ucla.eduwikipedia.org They function by accepting a lone pair from a chlorine atom, which polarizes the Cl-Cl bond and makes the distal chlorine atom highly electrophilic. masterorganicchemistry.com

For Bromination: Ferric bromide (FeBr₃) is the classic catalyst, working in a manner analogous to FeCl₃ in chlorination. ucla.edu Often, it is generated in situ by adding iron filings to the bromine. wikipedia.org

Alternative halogenating agents include N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). These reagents are often easier to handle but typically require activation by a strong Brønsted or Lewis acid to be effective in halogenating aromatic rings. researchgate.netthieme-connect.com Zirconium(IV) chloride (ZrCl₄) has been shown to be an efficient catalyst for halogenations using NCS and NBS under mild conditions, offering high selectivity. researchgate.netthieme-connect.comlookchem.com

| Halogenation Type | Reagent | Common Catalyst(s) | Reference |

|---|---|---|---|

| Chlorination | Cl₂ | AlCl₃, FeCl₃ | ucla.eduwikipedia.org |

| Bromination | Br₂ | FeBr₃, Fe | ucla.eduwikipedia.org |

| Chlorination | N-chlorosuccinimide (NCS) | ZrCl₄, AuCl₃ | researchgate.netthieme-connect.com |

| Bromination | N-bromosuccinimide (NBS) | ZrCl₄ | thieme-connect.comlookchem.com |

While electrophilic substitution is the most direct route, organometallic chemistry offers alternative strategies for synthesizing highly substituted aromatics. sinica.edu.tw These methods often involve the formation of a carbon-metal bond, which reverses the normal polarity of the carbon atom, turning it into a potent nucleophile. libretexts.org

Key organometallic reagents in synthesis include organomagnesium (Grignard) and organolithium compounds. sinica.edu.twlibretexts.org A potential, though less common, organometallic route to a compound like this compound could involve:

Preparation of a dihalo-tert-butylbenzene precursor.

Formation of an organometallic intermediate via metal-halogen exchange. For example, reacting a dibromo- or bromo-iodo-tert-butylbenzene with an organolithium reagent like n-butyllithium can selectively replace one halogen with lithium.

Quenching the resulting aryllithium species with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to install the chlorine atom.

Modern organometallic chemistry also includes transition-metal-catalyzed reactions. Palladium-catalyzed C-H activation and functionalization, for instance, represent an advancing frontier for the direct and selective halogenation of aromatic C-H bonds, potentially minimizing the need for pre-functionalized starting materials and offering alternative regiochemical outcomes. acs.org Halogen exchange reactions, catalyzed by transition metals like copper, can also be employed to convert a more readily available aryl halide into a different one, further expanding the synthetic toolkit. ub.edu

Sequential Halogenation and Alkylation of Benzene Derivatives

Electrophilic Aromatic Substitution for Bromination and Chlorination

Advanced Synthetic Route Optimization and Reaction Conditions

Optimizing the synthesis of this compound involves maximizing the yield of the desired isomer while minimizing the formation of unwanted byproducts. This is achieved through the rational selection of starting materials, reagents, and reaction conditions.

The directing effects of the substituents on the aromatic ring are paramount in determining the position of incoming electrophiles. In the case of 4-tert-butyl-1-chlorobenzene, the starting material for the synthesis of the target compound, both the tert-butyl group and the chlorine atom are ortho-, para-directors. The tert-butyl group is an activating group, while the chlorine atom is a deactivating group.

During electrophilic bromination of 4-tert-butyl-1-chlorobenzene, the incoming bromine electrophile is directed to the positions ortho to the existing substituents. The key to selectively forming this compound lies in exploiting the subtle differences in the directing power and steric influence of the tert-butyl and chloro groups. The reaction is typically carried out using a brominating agent in the presence of a Lewis acid catalyst.

Table 1: Synthetic Parameters for the Bromination of 4-tert-butyl-1-chlorobenzene

| Starting Material | Brominating Agent | Catalyst | Solvent | Major Product |

| 4-tert-butyl-1-chlorobenzene | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Dichloromethane | This compound |

The choice of catalyst and solvent can significantly influence the regioselectivity of the reaction. While iron(III) bromide is a common catalyst, other Lewis acids can also be employed. The solvent's polarity can also affect the reaction's outcome.

The bulky tert-butyl group plays a significant role in directing the incoming electrophile to the less sterically hindered ortho position. The sheer size of the tert-butyl group makes the positions adjacent to it (positions 3 and 5) less accessible to the incoming bromine. This steric hindrance favors substitution at the 2-position, which is ortho to the chlorine and meta to the tert-butyl group, but sterically more accessible.

This steric effect, combined with the electronic directing effects of the substituents, contributes to the relatively high yield of the desired 2-bromo isomer. However, for subsequent reactions involving the positions adjacent to the tert-butyl group, this steric hindrance can pose a significant challenge, often requiring more forcing reaction conditions.

Derivatization from this compound as a Precursor

The presence of two different halogen atoms on the benzene ring makes this compound a versatile precursor for the synthesis of more complex molecules. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in many transition metal-catalyzed cross-coupling reactions.

This difference in reactivity enables the selective transformation of the bromo group while leaving the chloro group intact. This chemoselectivity is a powerful tool for the stepwise construction of complex molecular architectures.

Table 2: Representative Derivatization Reactions

| Reaction Type | Reagents | Catalyst System | Product |

| Suzuki Coupling | Arylboronic acid, base | Pd(PPh₃)₄ | 2-Aryl-4-tert-butyl-1-chlorobenzene |

| Sonogashira Coupling | Terminal alkyne, base | PdCl₂(PPh₃)₂/CuI | 2-Alkynyl-4-tert-butyl-1-chlorobenzene |

| Buchwald-Hartwig Amination | Amine, base | Pd₂(dba)₃, ligand | N-Aryl-2-amino-4-tert-butyl-1-chlorobenzene |

These derivatization reactions provide access to a wide array of functionalized 4-tert-butyl-1-chlorobenzene derivatives, which can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Tert Butyl 1 Chlorobenzene

Pathways of Substitution Reactions

The substitution of a leaving group on an aromatic ring by a nucleophile is a fundamental transformation in organic chemistry. For 2-Bromo-4-tert-butyl-1-chlorobenzene, several mechanistic routes are conceivable, each governed by specific reaction conditions and the nature of the attacking nucleophile.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. uomustansiriyah.edu.iqmasterorganicchemistry.com The reactivity and regioselectivity of EAS reactions on this compound are governed by the interplay of the electronic and steric effects of the bromo, chloro, and tert-butyl substituents.

The substituents on the benzene (B151609) ring of this compound exert distinct influences on the rate and orientation of electrophilic attack.

Halogens (Bromo and Chloro): Both bromine and chlorine are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. libretexts.org This is due to their strong inductive electron-withdrawing effect (-I), which reduces the electron density of the aromatic ring. However, they are also ortho, para-directors. This is because the lone pairs on the halogen atoms can be donated to the ring through resonance (+R effect), stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

tert-Butyl Group: The tert-butyl group is an activating group, increasing the rate of EAS relative to benzene. It is an electron-donating group through induction (+I effect) and hyperconjugation. Like other alkyl groups, it is an ortho, para-director.

In this compound, the positions open for substitution are C3, C5, and C6. The directing effects of the existing substituents on these positions are summarized below:

| Position | Directing Effect of -Cl (at C1) | Directing Effect of -Br (at C2) | Directing Effect of -t-Bu (at C4) | Overall Tendency |

| C3 | meta | ortho | meta | Moderately favored |

| C5 | meta | para | ortho | Highly favored |

| C6 | ortho | meta | meta | Sterically hindered |

Based on the cumulative effects, electrophilic attack is most likely to occur at the C5 position, which is para to the bromine, ortho to the tert-butyl group, and meta to the chlorine. The ortho position to the bulky tert-butyl group (C3 and C5) might experience some steric hindrance, but the electronic directing effects are expected to be dominant.

The following table provides a qualitative comparison of the expected relative rates of a typical EAS reaction (e.g., nitration) for this compound and some related monosubstituted benzenes.

| Compound | Substituent(s) | Overall Effect on Reactivity | Expected Relative Rate (vs. Benzene = 1) |

| Benzene | - | - | 1 |

| Toluene | -CH₃ | Activating | ~25 |

| tert-Butylbenzene (B1681246) | -C(CH₃)₃ | Activating | ~16 |

| Chlorobenzene (B131634) | -Cl | Deactivating | ~0.03 |

| Bromobenzene | -Br | Deactivating | ~0.03 |

| This compound | -Cl, -Br, -C(CH₃)₃ | Strongly Deactivating | << 0.03 |

The presence of multiple deactivating groups significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.

Oxidation and Reduction Reaction Analysis

The halogen and alkyl substituents on this compound also influence its behavior in oxidation and reduction reactions.

Aryl halides are generally resistant to direct oxidation of the aromatic ring under standard conditions. noaa.gov However, oxidative transformations can occur at the substituents or through mechanisms involving metal catalysts. One important type of oxidative reaction for aryl halides is oxidative addition to a low-valent transition metal complex. nih.govacs.org

In this process, the metal center is oxidized, and the aryl halide is added to the metal, breaking the carbon-halogen bond. libretexts.org The general order of reactivity for aryl halides in oxidative addition is I > Br > Cl. nih.gov Therefore, for this compound, the C-Br bond would be expected to undergo oxidative addition more readily than the C-Cl bond.

While direct oxidation of the tert-butyl group is possible under harsh conditions, it typically requires strong oxidizing agents and high temperatures, and may lead to a mixture of products.

Reductive dehalogenation is a common reaction for aryl halides, where a halogen atom is replaced by a hydrogen atom. psu.eduorganic-chemistry.org This transformation can be achieved through various methods:

Catalytic Hydrogenation: Using a transition metal catalyst such as palladium on carbon (Pd/C) with a source of hydrogen (e.g., H₂ gas, transfer hydrogenation reagents). organic-chemistry.org

Metal-Ammonia Reduction (Birch Reduction): This method can reduce the aromatic ring itself, but under certain conditions can also effect dehalogenation.

Dissolving Metal Reduction: Using active metals such as sodium, zinc, or magnesium in a protic solvent. psu.eduacs.org

Electrochemical Reduction: This method uses an electric current to reduce the aryl halide. acs.org

For this compound, the reactivity of the halogens towards reduction generally follows the order Br > Cl. nih.gov This selectivity allows for the possibility of removing the bromine atom while leaving the chlorine atom intact under controlled conditions.

The following table summarizes some common methods for the reductive dehalogenation of aryl halides.

| Method | Reagents | General Reactivity Trend |

| Catalytic Hydrogenation | H₂, Pd/C | Ar-I > Ar-Br > Ar-Cl > Ar-F |

| Dissolving Metal Reduction | Na, NH₃ (l) | Dependent on conditions |

| Zinc in Acid | Zn, H⁺ | Ar-I > Ar-Br > Ar-Cl |

| Electrochemical Reduction | e⁻, proton source | Ar-I > Ar-Br > Ar-Cl |

These methods provide pathways to selectively or fully dehalogenate this compound, leading to various tert-butylchlorobenzene or tert-butylbenzene derivatives.

Non-Covalent Interactions and Molecular Recognition

Halogen Bonding in the Context of this compound

Halogen bonding is a highly directional, non-covalent interaction that has garnered significant attention in the fields of supramolecular chemistry, crystal engineering, and materials science. This interaction occurs between an electrophilic region on a halogen atom, known as a σ-hole, and a nucleophilic (electron-rich) site on another molecule. The σ-hole is a region of positive electrostatic potential located on the outer surface of the halogen atom, along the extension of the covalent bond to the adjacent carbon atom. Its existence is a consequence of the anisotropic distribution of electron density around the covalently bonded halogen.

In the case of this compound, the presence of two different halogen atoms, bromine and chlorine, attached to the aromatic ring introduces the potential for competitive and distinct halogen bonding interactions. The strength of a halogen bond is largely determined by the polarizability of the halogen atom and the magnitude of its σ-hole. Generally, the ability of a halogen to act as a halogen bond donor follows the trend I > Br > Cl > F. This trend is attributed to the increasing size and polarizability of the halogen atom as one moves down the group, which leads to a more positive σ-hole.

Consequently, the bromine atom in this compound is expected to be a more potent halogen bond donor than the chlorine atom. The C-Br bond will generate a more positive σ-hole on the bromine atom compared to the C-Cl bond on the chlorine atom, making the bromine the preferred site for interaction with Lewis basic species such as lone pair-donating atoms (e.g., oxygen, nitrogen) or π-systems.

The electronic nature of the substituents on the benzene ring also plays a crucial role in modulating the strength of the halogen bonds. The tert-butyl group, being an electron-donating group through induction, might slightly diminish the magnitude of the positive σ-holes on both the bromine and chlorine atoms by increasing the electron density on the aromatic ring. However, the inherent difference in polarizability between bromine and chlorine remains the dominant factor in determining their relative halogen bonding strength.

Furthermore, the bulky tert-butyl group can exert a significant steric influence on the formation of halogen bonds. Depending on the geometry of the interacting molecules, the tert-butyl group could sterically hinder the approach of a halogen bond acceptor to the adjacent bromine atom. This steric hindrance could potentially favor halogen bonding at the more sterically accessible chlorine atom, despite its weaker intrinsic donor ability. Therefore, a delicate balance between electronic and steric effects governs the ultimate supramolecular assemblies formed by this compound.

| Halogen Donor | Relative σ-hole Magnitude | Expected Halogen Bond Strength | Typical Halogen Bond Acceptors | Influencing Factors |

|---|---|---|---|---|

| Bromine (Br) | Larger | Stronger | Lone pairs on N, O, S; π-systems of aromatic rings; anions | Steric hindrance from the tert-butyl group; electronic effects of substituents |

| Chlorine (Cl) | Smaller | Weaker |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Bromo 4 Tert Butyl 1 Chlorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-4-tert-butyl-1-chlorobenzene, both 1H and 13C NMR provide detailed information about the proton and carbon environments within the molecule.

1H NMR Spectral Analysis for Proton Environments

The 1H NMR spectrum of this compound is expected to show distinct signals for the aliphatic and aromatic protons. The tert-butyl group, due to the chemical equivalence of its nine protons and the absence of adjacent protons for coupling, will produce a sharp singlet. Protons on carbons bonded to saturated, sp³-hybridized carbons typically absorb at higher fields (lower ppm values). libretexts.org The aromatic region will display more complex patterns due to the three non-equivalent protons on the benzene (B151609) ring, whose chemical shifts are influenced by the electronic effects of the chloro, bromo, and tert-butyl substituents. Protons on carbons bonded to sp²-hybridized carbons, such as those in an aromatic ring, absorb at lower fields (6.5-8.0 δ). libretexts.org

The expected assignments are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH3)3 | ~1.3 | Singlet (s) | 9H |

| Aromatic H-3 | ~7.5 | Doublet (d) | 1H |

| Aromatic H-5 | ~7.3 | Doublet of Doublets (dd) | 1H |

| Aromatic H-6 | ~7.2 | Doublet (d) | 1H |

13C NMR Spectral Analysis for Carbon Framework

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lack of symmetry in this compound, all ten carbon atoms are chemically distinct and should produce ten unique signals. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm. libretexts.org The carbons directly attached to the electronegative halogen atoms (C-1 and C-2) will be deshielded, shifting their signals downfield. The carbon attached to the tert-butyl group (C-4) is also expected to appear significantly downfield.

The predicted chemical shifts for the carbon framework are summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH3)3 | ~31 |

| -C(CH3)3 | ~35 |

| Aromatic C-2 (C-Br) | ~122 |

| Aromatic C-6 | ~127 |

| Aromatic C-5 | ~129 |

| Aromatic C-3 | ~132 |

| Aromatic C-1 (C-Cl) | ~134 |

| Aromatic C-4 (C-tert-butyl) | ~152 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight and elucidating the fragmentation patterns of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the GC component would separate the target compound from any impurities, with the compound exhibiting a characteristic retention time.

The subsequent MS analysis provides a mass spectrum that serves as a molecular fingerprint. A key feature for this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine. libretexts.org Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, while chlorine has two isotopes, 35Cl and 37Cl, in approximately a 3:1 ratio. libretexts.orgucalgary.ca This combination results in a characteristic cluster of molecular ion peaks at M+, M+2, and M+4 with relative intensities of approximately 3:4:1. docbrown.info The most common fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a more stable carbocation. researchgate.net

| Ion | Description | Predicted m/z Values | Predicted Relative Intensity Pattern |

|---|---|---|---|

| [M]+ | Molecular Ion | 246, 248, 250 | 3:4:1 |

| [M-15]+ | Loss of a methyl group (•CH3) | 231, 233, 235 | 3:4:1 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of a molecule's elemental composition. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₂BrCl), HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass.

| Isotopologue Formula | Nominal Mass (Da) | Calculated Exact Mass (Da) |

|---|---|---|

| C10H1279Br35Cl | 246 | 245.98109 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present in a molecule.

The IR spectrum of this compound would exhibit several key absorption bands. These include C-H stretching vibrations for both the sp³ hybridized carbons of the tert-butyl group and the sp² hybridized carbons of the aromatic ring. pressbooks.pub The benzene ring itself will show characteristic C=C stretching absorptions. libretexts.org Furthermore, the substitution pattern on the aromatic ring can often be inferred from the C-H out-of-plane bending vibrations in the fingerprint region. libretexts.orgspectroscopyonline.com The C-Br and C-Cl stretching vibrations are also expected in the lower frequency region of the spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) |

|---|---|---|

| C-H Stretch | Aromatic (sp2) | 3100 - 3000 |

| C-H Stretch | Aliphatic (sp3, tert-butyl) | 2960 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring | 900 - 800 |

| C-Cl Stretch | Aryl Halide | 800 - 600 |

| C-Br Stretch | Aryl Halide | 650 - 500 |

Chromatographic Separation and Purification Methodologies

Chromatography is an indispensable tool for the separation and purification of this compound from reaction mixtures, starting materials, and potential byproducts. The choice of chromatographic technique is dictated by the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of non-volatile or thermally labile compounds like this compound. These methods offer high resolution, sensitivity, and reproducibility.

Due to the nonpolar nature of this compound, reversed-phase chromatography is the most suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Typical HPLC/UPLC Parameters:

Below is a hypothetical, yet representative, set of HPLC and UPLC conditions for the analysis of this compound.

Table 1: Illustrative HPLC and UPLC Method Parameters for this compound Analysis

| Parameter | HPLC Conditions | UPLC Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (e.g., 70:30 v/v) | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 25 °C | 30 °C |

| Injection Vol. | 10 µL | 2 µL |

| Detector | UV-Vis Diode Array Detector (DAD) | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 220 nm | 220 nm |

| Expected RT | Longer (e.g., 8-12 min) | Shorter (e.g., 2-4 min) |

Note: These are proposed conditions and would require optimization for specific applications.

UPLC, with its use of smaller particle size columns, allows for faster analysis times and improved resolution compared to traditional HPLC.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. This compound, being a semi-volatile organic compound, is well-suited for GC analysis. This method is widely used for purity assessment and quantification of impurities.

The selection of the capillary column is critical for achieving good separation. For halogenated hydrocarbons, non-polar to mid-polar stationary phases are generally employed. A common choice is a dimethylpolysiloxane-based column (e.g., DB-1, HP-1) or a (5%-phenyl)-methylpolysiloxane column (e.g., DB-5, HP-5MS). Separation in these columns is primarily based on the boiling points of the analytes.

Typical GC Parameters:

A standard GC method for this compound would involve a temperature program to ensure the elution of the compound with a good peak shape and in a reasonable time. A flame ionization detector (FID) is a common choice for quantification due to its robustness and wide linear range. For identification purposes, a mass spectrometer (MS) is often coupled with the GC.

The following table outlines a plausible set of GC conditions for the analysis of this compound.

Table 2: Proposed Gas Chromatography Method Parameters for this compound

| Parameter | GC-FID Conditions |

| Column | e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

Note: These are suggested parameters and would need to be optimized for the specific instrument and application.

Complementary Analytical Approaches

While chromatographic techniques are excellent for separation and quantification, they are often combined with other analytical methods for unambiguous identification and characterization. These "hyphenated techniques" provide a more complete analytical profile of the compound. ijarnd.comchromatographytoday.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination where the gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component. nih.gov For this compound, GC-MS would not only confirm its identity by its unique mass spectrum but also help in identifying any co-eluting impurities. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) and chlorine (35Cl to 37Cl ratio of approximately 3:1) would provide a distinct signature in the mass spectrum, aiding in its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. researchgate.net This technique is particularly useful if the compound or its impurities are not suitable for GC analysis due to low volatility or thermal instability. For this compound, LC-MS could be employed for confirmation of its molecular weight and for the analysis of potential non-volatile byproducts from its synthesis.

Theoretical and Computational Chemistry Studies of 2 Bromo 4 Tert Butyl 1 Chlorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular properties at the electronic level. For a molecule like 2-bromo-4-tert-butyl-1-chlorobenzene, these calculations can elucidate its preferred three-dimensional shape, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For substituted benzenes, DFT calculations can accurately predict bond lengths and angles, which are influenced by the electronic effects of the substituents.

Table 1: Representative Bond Parameters from DFT Calculations on Similar Halogenated Benzenes

| Parameter | Typical Calculated Value (Å) |

|---|---|

| C-C (aromatic) | 1.39 - 1.40 |

| C-H (aromatic) | 1.08 - 1.09 |

| C-Cl | ~1.74 |

| C-Br | ~1.90 |

| C-C (tert-butyl) | 1.53 - 1.54 |

| C-H (tert-butyl) | 1.09 - 1.10 |

Note: These are typical values for related compounds and may vary for the specific molecule.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. Computational methods allow for a detailed analysis of the electronic structure, providing insights into reactivity and bonding.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for predicting a molecule's reactivity and stability. A large HOMO-LUMO gap generally implies high stability and low chemical reactivity.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intra- and intermolecular bonding interactions. It provides a localized picture of the electron density, describing it in terms of lone pairs and bonds. This analysis can quantify the extent of electron delocalization from the lone pairs of the halogen substituents into the antibonding orbitals of the benzene (B151609) ring, which is a key aspect of their resonance effect.

For halogenated benzenes, NBO analysis can reveal the nature of the C-X (X=Cl, Br) bond, showing its polarization and the delocalization of halogen lone pair electrons into the π-system of the ring. This delocalization contributes to the partial double bond character of the C-X bond and influences the electron distribution around the ring.

The distribution of electron density in a molecule can be uneven, leading to partial positive and negative charges on different atoms. This charge distribution can be calculated using various methods, including Mulliken population analysis or by fitting charges to the electrostatic potential. The substituents on the benzene ring in this compound significantly influence this distribution.

Table 2: Calculated Dipole Moments for Related Halobenzenes

| Molecule | Calculated Dipole Moment (Debye) |

|---|---|

| Chlorobenzene (B131634) | ~1.69 D |

| Bromobenzene | ~1.70 D |

| 1-Bromo-4-chlorobenzene (B145707) | ~0.06 - 0.11 D stackexchange.com |

Note: The dipole moment of this compound would require specific calculation.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained.

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. Comparing the scaled theoretical spectrum with an experimental one can aid in the assignment of specific vibrational modes to the observed spectral bands. For example, characteristic vibrations would include C-H stretching of the aromatic ring and the tert-butyl group, C-C stretching of the ring, and the C-Cl and C-Br stretching modes. Studies on similar molecules like 1-bromo-4-chlorobenzene have shown good agreement between calculated and experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the vibrational modes. researchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Bromo-4-chlorobenzene |

| Chlorobenzene |

Non-Linear Optical (NLO) Properties Prediction

There are currently no published studies detailing the theoretical prediction of the non-linear optical (NLO) properties of this compound. Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate NLO properties like polarizability and hyperpolarizability for organic molecules. However, specific values for this compound are not available in the scientific literature.

Computational Studies on Reactivity Descriptors

Detailed computational studies on the reactivity descriptors of this compound are not present in the available body of scientific research. Such studies are crucial for understanding the chemical behavior of a molecule.

No research articles or computational datasets were identified that have calculated the Fukui functions for this compound. These calculations are instrumental in identifying the local sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

There is no available research that has computed the Average Local Ionization Energies (ALIE) for this compound. ALIE is a conceptual DFT tool used to characterize the reactivity of different regions of a molecule, and specific data for this compound has not been reported.

While general tables of bond dissociation energies (BDEs) for C-Br and C-Cl bonds in various organic compounds are available, specific computationally derived BDEs for the C-Br and C-Cl bonds within this compound have not been published. The electronic environment created by the tert-butyl group and the adjacent halogen atoms would influence these bond energies, necessitating a specific calculation for accurate values.

Thermodynamic Property Calculations

Comprehensive thermodynamic property calculations for this compound are not documented in the scientific literature.

A formal, computationally-based thermal reactivity assessment for this compound is not available. Such an assessment would involve calculations to predict its decomposition pathways and thermal stability, but this specific analysis has not been reported.

Molecular Dynamics Simulations

As of late 2025, a thorough review of published scientific literature reveals no specific molecular dynamics (MD) simulation studies focused on this compound. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time, providing detailed insight into conformational changes and interactions with the surrounding environment, such as solvent molecules.

The absence of such studies for this particular compound means that detailed, empirically derived data on its dynamic behavior, conformational preferences, and specific intermolecular interactions with solvents from this theoretical perspective are not currently available.

Conformational Analysis and Intermolecular Interactions (e.g., with Solvent Molecules)

Due to the lack of specific research on this compound, a detailed conformational analysis and a quantitative description of its intermolecular interactions based on molecular dynamics simulations cannot be provided.

In general, for substituted benzenes, conformational analysis would typically investigate the rotational barrier of the tert-butyl group and its preferred orientation relative to the benzene ring. The bulky nature of the tert-butyl group, along with the electronic effects of the bromo and chloro substituents, would be expected to influence the conformational landscape.

Similarly, the study of intermolecular interactions would involve simulating the compound in various solvents to understand how solvent polarity and hydrogen bonding capabilities affect the solvation structure. This would involve analyzing radial distribution functions and interaction energies to quantify the strength and nature of interactions between the solute and solvent molecules.

However, without specific computational studies, any discussion would remain purely speculative. The generation of scientifically accurate data, including data tables of interaction energies or conformational populations, requires dedicated computational research that has not been published for this compound.

Research Applications of 2 Bromo 4 Tert Butyl 1 Chlorobenzene in Advanced Materials and Catalysis

Role as an Intermediate in Fine Chemical Synthesis

The structural attributes of 2-Bromo-4-tert-butyl-1-chlorobenzene make it a valuable precursor in the multi-step synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries. The presence of two different halogen atoms allows for selective reactions, such as cross-coupling, at one position while leaving the other available for subsequent transformations.

Precursor for Pharmaceutical Scaffolds

While direct utilization of this compound in pharmaceutical synthesis is not extensively documented in publicly available literature, its structural motifs are present in molecules of medicinal interest. Compounds with similar substitution patterns, such as halogenated tert-butylbenzenes, are known intermediates in the synthesis of active pharmaceutical ingredients (APIs). allgreenchems.comchemrxiv.org For instance, the tert-butylphenyl group is a component of various drug candidates and can influence the pharmacokinetic properties of a molecule. chemrxiv.org

The reactivity of the bromo and chloro groups allows for the introduction of diverse functionalities through established synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. chemrxiv.org These reactions are fundamental in constructing the complex molecular architectures often found in modern pharmaceuticals. The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential couplings, adding to the compound's synthetic utility.

Table 1: Potential Cross-Coupling Reactions for Pharmaceutical Scaffold Synthesis

| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed | Potential Application in Scaffolds |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids or esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl, Aryl-Vinyl) | Formation of biaryl and styrenyl structures |

| Heck Coupling | Alkenes | Pd catalyst, Base | C-C (Aryl-Vinyl) | Introduction of vinyl groups |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) | Incorporation of alkynyl moieties |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, Base | C-N (Aryl-Amine) | Synthesis of arylamines |

This table represents potential reactions based on the known reactivity of similar aryl halides.

Building Block for Agrochemical Development

The synthetic versatility of this compound allows for its incorporation into complex molecules designed to target specific biological pathways in pests and weeds. The tert-butyl group can impart favorable properties such as increased lipophilicity, which can aid in the penetration of the active ingredient through plant cuticles or insect exoskeletons.

Contributions to Materials Science

The unique electronic and steric properties of the 2-bromo-4-tert-butyl-1-chlorophenyl moiety make it a candidate for incorporation into advanced materials. Halogenated aromatic units can influence polymer properties, and the specific substitution pattern of this compound offers potential for creating materials with tailored characteristics.

Synthesis of Functional Monomers for Specialty Polymers

Functional monomers are the building blocks of specialty polymers with tailored properties. Halogenated styrenic and acrylic monomers are known to be copolymerized to produce functional polymers. sigmaaldrich.comnih.gov While the direct use of this compound as a monomer is not documented, it can serve as a starting material for the synthesis of such monomers. For example, through a Grignard reaction followed by reaction with an appropriate electrophile, or via palladium-catalyzed cross-coupling reactions, a polymerizable group (like a vinyl or acryloyl group) could be introduced onto the aromatic ring.

The presence of the halogen atoms and the tert-butyl group in the resulting monomer could then be exploited to fine-tune the properties of the final polymer, such as its refractive index, thermal stability, and solubility.

Incorporation into Organic Semiconductor Materials (e.g., for LEDs and Field-Effect Transistors)

The development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) relies on the synthesis of novel organic semiconductor materials. The electronic properties of these materials can be precisely tuned through chemical modification. While there are no specific reports on the use of this compound in this context, the related compound 1-Bromo-4-tert-butylbenzene is utilized in the synthesis of materials for OLEDs. allgreenchems.com The tert-butyl group is often incorporated to enhance solubility and influence the solid-state packing of organic semiconductor molecules, which in turn affects charge transport properties. sigmaaldrich.com

The bromo and chloro substituents on the aromatic ring could be used as handles for further functionalization, allowing for the attachment of other electronically active groups or for the creation of extended conjugated systems, which are essential for semiconductor performance.

Table 2: Potential Properties Influenced by this compound Moiety in Organic Semiconductors

| Property | Potential Influence of the Moiety |

| Solubility | The tert-butyl group generally increases solubility in organic solvents, facilitating solution-based processing. |

| Morphology | The bulky tert-butyl group can disrupt π-π stacking, potentially leading to amorphous films with isotropic charge transport. |

| Electronic Properties | Halogen atoms are electron-withdrawing and can be used to tune the HOMO and LUMO energy levels of the material. |

| Synthetic Accessibility | The bromo and chloro groups provide reactive sites for building more complex, conjugated molecules. |

This table is based on general principles of organic semiconductor design and the known effects of the constituent functional groups.

Modification of Polymer Properties through Halogenated Aromatic Units

The incorporation of halogenated aromatic units into polymer backbones is a well-established strategy for modifying polymer properties. Halogens can increase the refractive index, improve flame retardancy, and alter the thermal and mechanical properties of the material.

Copolymerization of monomers derived from this compound with other monomers, such as styrene (B11656) or acrylates, could lead to polymers with unique combinations of properties. sigmaaldrich.com The bulky tert-butyl group could enhance the polymer's thermal stability and solubility, while the halogen atoms would contribute to the aforementioned property modifications. Post-polymerization modification is another avenue where the reactivity of the C-Br and C-Cl bonds could be utilized to introduce new functionalities along the polymer chain.

Applications of Halogen Bonding in Smart Materials

The development of "smart materials," which respond to external stimuli, relies heavily on controlling intermolecular interactions. Halogen bonding (XB) is a highly directional, non-covalent interaction between a halogen atom (the XB donor) and a Lewis base (the XB acceptor). nih.gov The strength of this bond is influenced by the polarizability of the halogen, following the general trend I > Br > Cl > F. researchgate.net

In this compound, both the bromine and chlorine atoms can act as halogen bond donors. The polarization of the halogen atom by the covalently bonded aromatic ring creates a region of positive electrostatic potential, known as a σ-hole, which can interact with electron-rich atoms like oxygen or nitrogen on an acceptor molecule. nih.gov This directional interaction can be exploited to construct ordered supramolecular assemblies. rsc.org

The presence of two different halogens on the benzene (B151609) ring of this compound offers a unique opportunity for orthogonal or hierarchical self-assembly. The bromine atom, being more polarizable, can form stronger halogen bonds than the chlorine atom. This difference could be used to selectively direct the assembly of polymeric chains or other molecular components into specific architectures, forming the basis for materials that respond to light, heat, or chemical changes. researchgate.netnih.gov For example, incorporating this molecule into a polymer backbone could enable the formation of photo-responsive materials where light-induced isomerization of another component disrupts the halogen-bonded network, leading to a macroscopic change in the material's properties. mdpi.com Halogenation has been shown to regulate supramolecular chirality and chiroptical responses in the self-assembly of organic molecules. nih.gov

Design and Synthesis of Ligands for Catalytic Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. The performance of these catalysts is critically dependent on the ligands that coordinate to the palladium center. Phosphines are among the most important and widely used ligands in this context. gessnergroup.com this compound serves as a valuable precursor for creating specialized phosphine (B1218219) ligands.

One common method for synthesizing arylphosphines is the reaction of an organometallic reagent, such as an organolithium compound, with a chlorophosphine. rsc.orgnih.gov Starting with this compound, selective metallation at either the bromine or chlorine position can be achieved, followed by reaction with a phosphine source like chlorodiphenylphosphine (B86185) to yield a new ligand. The resulting phosphine ligand would possess a unique combination of electronic and steric properties imparted by the remaining halogen and the bulky tert-butyl group.

The electronic properties of a ligand are crucial for catalytic activity. The electron-withdrawing nature of the chlorine atom on the ligand backbone can influence the electron density at the palladium center, which in turn affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net The steric bulk of the tert-butyl group also plays a significant role. Sterically demanding ligands can promote the formation of highly active, low-coordinate palladium species and influence the regioselectivity of cross-coupling reactions. rsc.orgmdpi.com The interplay between these electronic and steric effects allows for the fine-tuning of the catalyst's performance for specific applications. researchgate.net

| Ligand Precursor | Resulting Ligand Feature | Anticipated Electronic Effect | Anticipated Steric Effect | Potential Impact on Catalysis |

|---|---|---|---|---|

| This compound | -P(Ph)₂, -Cl, -tBu | Electron-withdrawing (from Cl) | High steric bulk (from tBu) | Enhanced reductive elimination, improved catalyst stability |

| 4-tert-butyl-bromobenzene | -P(Ph)₂, -tBu | Neutral | High steric bulk | Promotes oxidative addition |

| Chlorobenzene (B131634) | -P(Ph)₂, -Cl | Electron-withdrawing | Moderate steric bulk | May slow oxidative addition |

The role of halogenated aromatic ligands extends beyond simply tuning the steric and electronic properties of a metal center. The halogen atoms themselves can participate in the catalytic process through non-covalent interactions. This represents an emerging area in catalyst design.

For instance, a halogen atom on a ligand can form a halogen bond with a substrate or another component in the reaction mixture, helping to orient the substrate for a selective transformation. This concept of using halogen bonding within a catalyst's secondary coordination sphere is a novel strategy for controlling reaction outcomes. While traditionally considered spectator functionalities, halogens on pincer-type ligands can engage in metal-ligand cooperation, where the halogen influences the reactivity at the metal center through the aromatic framework. uu.nl

Furthermore, the presence of a halogen offers a synthetic handle for post-modification of the ligand. A phosphine ligand derived from this compound could undergo a subsequent cross-coupling reaction at the remaining halogen site. This allows for the construction of more complex, multidentate, or chiral ligands, which are highly sought after for asymmetric catalysis. tcichemicals.combeilstein-journals.org The development of such modular ligands, where properties can be systematically varied, is a key goal in modern catalyst development.

Investigation of Degradation Pathways of Substituted Halobenzenes

Understanding the environmental fate of halogenated aromatic compounds is crucial for assessing their impact and developing remediation strategies. Compound-Specific Isotope Analysis (CSIA) is a powerful tool used to track the degradation of pollutants in the environment. enviro.wiki This technique relies on the principle that chemical and biological reactions often proceed at slightly different rates for molecules containing heavier isotopes (e.g., ¹³C) versus lighter isotopes (e.g., ¹²C). This results in a measurable shift in the isotope ratio of the remaining, undegraded compound. nih.gov

For substituted halobenzenes, the extent of this isotopic fractionation provides clues about the degradation mechanism. For example, studies on dichlorobenzenes have shown that anaerobic reductive dechlorination leads to significant carbon isotope fractionation. nih.gov The magnitude of the carbon isotope enrichment factor (εC), a measure of this fractionation, can vary depending on the specific compound and the degradation pathway. nih.govnih.gov While specific data for this compound is not available, data from analogous compounds can provide insight into the expected behavior.

| Compound | Enrichment Factor (εC) [‰] |

|---|---|

| 1,2-Dichlorobenzene | -0.8 ± 0.1 |

| 1,3-Dichlorobenzene | -5.4 ± 0.4 |

| 1,4-Dichlorobenzene | -6.3 ± 0.2 |

The significant differences in enrichment factors among isomers suggest that the position of the halogens on the aromatic ring strongly influences the degradation mechanism. nih.gov By monitoring the isotopic composition of this compound at a contaminated site, researchers could determine if degradation is occurring and potentially elucidate the pathway involved.

In the environment, halogenated aromatic compounds can be transformed through various processes, including oxidative degradation. Oxidative stress, mediated by highly reactive species like hydroxyl radicals (•OH), is a key mechanism for the breakdown of these persistent pollutants. psu.edu Hydroxyl radicals can be generated through natural processes or in engineered water treatment systems (advanced oxidation processes). rsc.orgnih.gov

The degradation of a compound like this compound under oxidative stress would likely initiate with the addition of a hydroxyl radical to the aromatic ring. psu.edu This forms a hydroxycyclohexadienyl radical intermediate. The position of the attack is influenced by the existing substituents. The bulky tert-butyl group and the halogen atoms direct the position of hydroxylation. Following this initial attack, the degradation pathway can proceed through several routes, including the elimination of a halogen atom (dehalogenation) or ring-opening reactions, ultimately leading to the mineralization of the compound to carbon dioxide and water. researchgate.net

Mechanisms of Environmental Transformation under Oxidative Stress

Hydroxyl Radical Attack on Substituted Benzenes

The reaction of hydroxyl radicals (•OH) with substituted benzenes is a fundamental process in atmospheric chemistry and advanced oxidation processes for water treatment. The primary mechanism of this reaction involves the electrophilic addition of the hydroxyl radical to the aromatic ring, a process that is typically fast and proceeds at rates close to the diffusion-controlled limit. nih.gov This initial attack results in the formation of a hydroxycyclohexadienyl radical intermediate. The subsequent fate of this intermediate determines the final product distribution, which can include phenolic compounds and ring-cleavage products.

The presence of substituents on the benzene ring significantly influences both the rate of the hydroxyl radical attack and the position (regioselectivity) of the addition. The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating the reactivity of the aromatic ring towards the electrophilic hydroxyl radical.

For the specific compound, This compound , the hydroxyl radical attack will be governed by the combined influence of the two halogen atoms (bromine and chlorine) and the alkyl group (tert-butyl). Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. In the context of radical attack, the directing effects can be more complex. Studies on the reaction of hydroxyl radicals with chlorobenzene have shown that the attack occurs preferentially at the ortho and para positions relative to the chlorine atom. rsc.org A similar preference would be expected for the bromine atom.

Conversely, the tert-butyl group is an activating group that donates electron density to the aromatic ring through an inductive effect, thereby increasing its nucleophilicity and making it more susceptible to electrophilic attack. The tert-butyl group is also an ortho-, para-director.

The initial addition of the hydroxyl radical to the aromatic ring of a substituted benzene forms a substituted hydroxycyclohexadienyl radical. This radical is not stable and can undergo several subsequent reactions, particularly in the presence of oxygen. rsc.orgresearchgate.net The hydroxycyclohexadienyl radical can react with molecular oxygen to form a peroxyl radical. This peroxyl radical can then undergo further reactions, including the elimination of a hydroperoxyl radical (HO₂•) to yield a phenolic product, or it can rearrange to form bicyclic intermediates that can lead to ring cleavage. nih.gov

The rate of the initial hydroxyl radical attack is a key parameter in determining the environmental fate of substituted benzenes. The table below presents the reaction rate constants for the hydroxyl radical with benzene and some related substituted compounds.

| Compound | Rate Constant (k) (M⁻¹s⁻¹) | Reference |

|---|---|---|

| Benzene | 7.8 x 10⁹ | psu.edu |

| Chlorobenzene | 6.2 x 10⁹ | nist.gov |

| tert-Butyl Alcohol | 5.0 x 10⁸ | rsc.org |

In addition to addition to the aromatic ring, hydroxyl radicals can also abstract hydrogen atoms from alkyl side chains. nih.gov However, the tert-butyl group lacks benzylic hydrogens, making hydrogen abstraction from the side chain of this compound an unlikely reaction pathway. Therefore, the dominant reaction mechanism is expected to be the addition of the hydroxyl radical to the aromatic ring.

The final products of the reaction would be a mixture of isomeric 2-Bromo-4-tert-butyl-1-chlorophenols, with the position of the hydroxyl group determined by the regioselectivity of the initial radical attack. Further degradation of these phenolic intermediates could lead to ring-opened products.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-bromo-4-tert-butyl-1-chlorobenzene?

Methodological Answer: Synthesis optimization requires attention to:

- Regioselectivity : Halogenation reactions often favor specific positions due to steric and electronic effects. The tert-butyl group in the 4-position directs bromination/chlorination to adjacent positions, but competing pathways must be monitored via GC or HPLC .

- Reaction conditions : Temperature control (e.g., 0–5°C for halogenation) and solvent selection (polar aprotic solvents like DMF may enhance reactivity). Evidence from similar bromo-chloro benzene derivatives suggests yields >95% are achievable under inert atmospheres .

- Purification : Column chromatography with hexane/ethyl acetate gradients is recommended, as seen in protocols for 4-bromo-3-chlorophenol .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

- Analytical techniques :

- NMR : Compare H and C spectra with structurally similar compounds (e.g., 1-bromo-4-tert-butylbenzene) to confirm substituent positions .

- GC/HPLC : Use >97.0% purity thresholds (as in 2-bromo-4-chlorophenylacetic acid) with internal standards for quantification .

- Elemental analysis : Cross-check Br/Cl ratios against theoretical values to detect impurities .

Q. What safety protocols are critical when handling halogenated benzene derivatives like this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods, as recommended for 1-bromo-4-(chlorodifluoromethyl)benzene .

- Storage : Store at 0–6°C in amber glass vials to prevent thermal decomposition or photodegradation, as advised for bromochloro phenol derivatives .

- Waste disposal : Segregate halogenated waste for specialized treatment, following protocols for 3-bromo-4-chlorobenzoic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity during halogenation of tert-butyl-substituted benzenes?

Methodological Answer:

- Mechanistic studies : Use DFT calculations to model electronic effects (e.g., electron-withdrawing Cl vs. electron-donating tert-butyl groups). Compare with experimental data from 4-bromo-1-chloro-2-fluorobenzene, where fluorine’s electronegativity alters reaction pathways .

- Competitive experiments : Co-react bromine and chlorine sources under identical conditions, analyzing products via LC-MS to quantify competing substitution pathways .

Q. What experimental strategies mitigate thermal instability during high-temperature reactions involving this compound?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >150°C for 2-bromo-3-chloro-4-fluoro-1-methylbenzene) to set safe reaction limits .

- Catalyst screening : Test Pd or Cu catalysts at lower temperatures (e.g., 50–80°C) to accelerate Suzuki couplings without degradation, as shown for 1-bromo-4-chloro-2-fluorobenzene .

Q. How do steric effects from the tert-butyl group influence cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

Methodological Answer:

- Steric parameterization : Compare coupling yields with less bulky analogs (e.g., 2-bromo-1-chloro-4-isopropylbenzene) to isolate steric contributions .

- Ligand optimization : Bulky phosphine ligands (e.g., SPhos) may enhance reactivity for hindered substrates, as demonstrated in aryl bromide couplings .

Q. What advanced techniques validate environmental persistence or toxicity of halogenated aromatic byproducts?

Methodological Answer:

- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests, following protocols for bromochloroacetic acid derivatives .

- Degradation studies : Expose the compound to UV light or microbial consortia, monitoring halogen release via ion chromatography .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Inter-laboratory calibration : Replicate measurements using standardized equipment (e.g., DSC for melting points) and reference materials like 4-bromo-3-chlorophenol .

- Batch variability analysis : Compare multiple synthesis batches for impurities (e.g., residual solvents) via headspace GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。